![molecular formula C12H15N B021259 2-[4-(Propan-2-yl)phenyl]propanenitrile CAS No. 106112-20-3](/img/structure/B21259.png)
2-[4-(Propan-2-yl)phenyl]propanenitrile
概要
説明
2-[4-(Propan-2-yl)phenyl]propanenitrile, also known as IPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. IPPN is a nitrile derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]propanenitrile is not well understood, but it has been suggested to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not clear.
生化学的および生理学的効果
2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have anti-inflammatory and antioxidant properties in vitro. It has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent. 2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have low toxicity in vitro, but further studies are needed to determine its toxicity in vivo.
実験室実験の利点と制限
The advantages of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its ease of synthesis, low toxicity, and potential application in drug discovery and metal-catalyzed reactions. The limitations of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
For research on 2-[4-(Propan-2-yl)phenyl]propanenitrile include the synthesis of analogs with improved solubility and stability, the investigation of its potential as an anticancer agent in vivo, and the development of ligands for metal-catalyzed reactions. 2-[4-(Propan-2-yl)phenyl]propanenitrile may also have potential application in the development of new materials and polymers. Overall, 2-[4-(Propan-2-yl)phenyl]propanenitrile has shown significant potential in various research fields, and further studies are needed to fully understand its mechanism of action and potential applications.
科学的研究の応用
2-[4-(Propan-2-yl)phenyl]propanenitrile has been widely used in scientific research due to its potential application in various fields. It has been used as a building block for the synthesis of other compounds, such as 4-(4-hydroxyphenyl)-3-buten-2-one and 4-(4-hydroxyphenyl)-3-buten-2-ol, which have potential application in drug discovery. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been used in the synthesis of ligands for metal-catalyzed reactions and as a precursor for the synthesis of polymers.
特性
CAS番号 |
106112-20-3 |
|---|---|
製品名 |
2-[4-(Propan-2-yl)phenyl]propanenitrile |
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,1-3H3 |
InChIキー |
JYOPIUADEJQGBT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C)C#N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)C#N |
同義語 |
Benzeneacetonitrile, alpha-methyl-4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

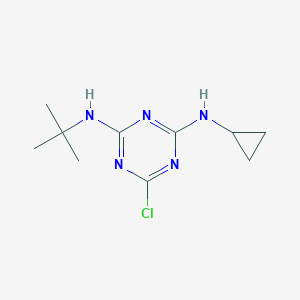
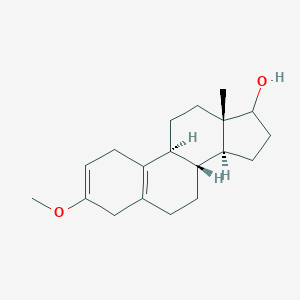
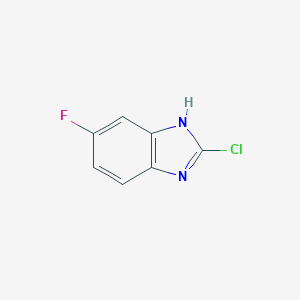
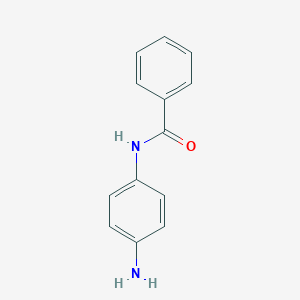
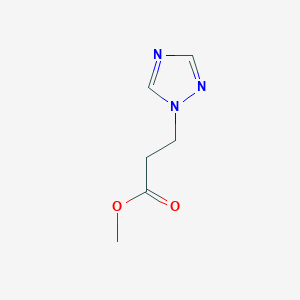
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)
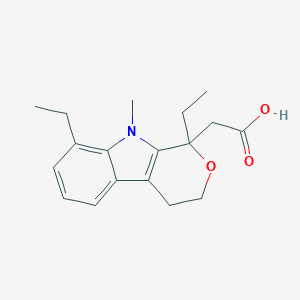
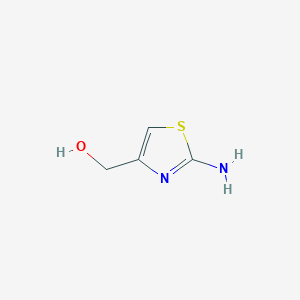
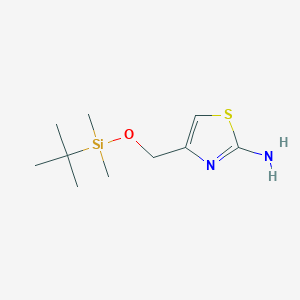
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
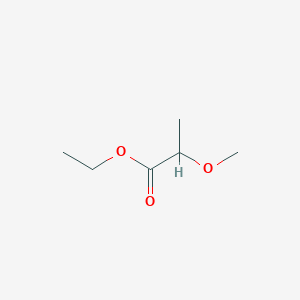

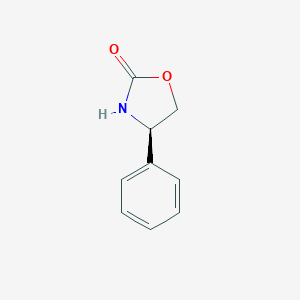
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)